2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid
Description
Historical Development of Sulfonyl-Piperazine Compounds
Sulfonyl-piperazine derivatives originated in the mid-20th century as part of efforts to optimize the pharmacokinetic profiles of antibacterial agents. Early work focused on modifying piperazine rings with sulfonyl groups to enhance solubility and target affinity. For instance, the discovery of pyridinyl sulfonyl piperazine LpxH inhibitors marked a milestone in targeting Gram-negative pathogens, demonstrating how sulfonyl-piperazine scaffolds could disrupt lipid A biosynthesis. Parallel developments included methylpyrimidine sulfonyl piperazines , which exhibited dual antibacterial and anti-inflammatory activities. These advances underscored the scaffold’s adaptability, enabling fine-tuning of electronic and steric properties through substitutions at the benzoic acid, piperazine, or sulfonyl moieties.
Significance in Medicinal Chemistry Research
Sulfonyl-piperazine benzoic acid derivatives occupy a critical niche in drug discovery due to their:
- Multitarget potential : The sulfonyl group acts as a hydrogen bond acceptor, while the piperazine ring confers conformational flexibility, enabling interactions with diverse enzymatic pockets.
- Synthetic accessibility : Modular synthesis routes, such as Suzuki coupling and sulfonylation reactions, allow rapid diversification. For example, 3-(piperazine-1-sulfonyl)benzoic acid (PubChem CID: 18801880) and 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid (PubChem CID: 781184) serve as foundational intermediates for further derivatization.
- Antimicrobial applications : Compounds like JH-LPH-107 , a pyridinyl sulfonyl piperazine, inhibit LpxH with minimal resistance development, highlighting the scaffold’s utility against multidrug-resistant bacteria.
2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic Acid in the Context of Sulfonyl-Piperazine Research
The structural profile of This compound (molecular formula: C₁₃H₁₇ClN₂O₄S) distinguishes it from related derivatives. Key features include:
- Chlorine substituent : Positioned ortho to the sulfonyl group, the chlorine atom may enhance electrostatic interactions with hydrophobic enzyme pockets, as seen in LpxH inhibitors.
- Ethyl-piperazine moiety : Compared to methyl-substituted analogs (e.g., PubChem CID: 781184), the ethyl group increases lipophilicity, potentially improving membrane permeability.
- Sulfonyl-benzoic acid backbone : This motif is conserved across potent LpxH inhibitors, suggesting a role in coordinating catalytic residues or stabilizing transition states.
Biochemical Relevance and Rationale for Investigation
The compound’s design aligns with strategies to combat antibiotic resistance by targeting essential bacterial pathways. For example:
- LpxH inhibition : Analogous pyridinyl sulfonyl piperazines disrupt lipid A biosynthesis in Klebsiella pneumoniae and Escherichia coli by binding LpxH’s hydrophobic pocket, a mechanism critical for bacterial viability. The chlorine and ethyl groups in This compound may optimize interactions with residues like F141, enhancing inhibitory potency.
- Structural mimicry : The sulfonyl group mimics the tetrahedral intermediate in UDP-2,3-diacylglucosamine hydrolysis, a step catalyzed by LpxH. This mimicry is a hallmark of transition-state analog inhibitors.
Properties
IUPAC Name |
2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYPIZFPSVWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Chlorination: Introduction of a chlorine atom to the benzoic acid ring.
Sulfonylation: Addition of a sulfonyl group to the piperazine ring.
Ethylation: Introduction of an ethyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography might be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially modify the sulfonyl group.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
In industrial applications, the compound might be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s key structural elements include:
- Chlorine substituent : Enhances lipophilicity and influences electronic properties.
- Sulfonyl-piperazine group : Provides hydrogen-bonding capacity and structural rigidity.
Table 1: Structural Comparison of Benzoic Acid Derivatives
Physicochemical Properties
- Solubility: The piperazine sulfonyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., propane-2-sulfonyl in ).
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is common to all analogs, but electron-withdrawing substituents (e.g., Cl, CN) lower the pKa further .
- Thermodynamic Stability : Bulkier substituents (e.g., phenylsulfamoyl in ) may reduce conformational flexibility, affecting binding to biological targets.
Pharmacological Potential
- Anticancer Activity : Acylsulfonylpiperazine derivatives (e.g., ) demonstrate cytotoxic effects, implying possible utility for the target compound.
- Hypolipidemic Agents: Structural analogs like tibric acid (2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid) are known peroxisome proliferator-activated receptor (PPAR) agonists .
Industrial Relevance
- Extraction Efficiency : Benzoic acid derivatives exhibit high extraction rates in emulsion liquid membranes (>98% for benzoic acid vs. <50% for acetic acid) .
- Purity and Scalability : Commercial availability of the target compound (purity ≥95%) highlights its scalability for research and development .
Key Research Findings
Structure-Activity Relationships (SAR) :
- Piperazine sulfonyl groups enhance metabolic stability compared to alkyl sulfonyl groups .
- Chlorine substituents increase membrane permeability but may reduce solubility .
Computational Insights :
- Molecular docking studies suggest the 4-ethyl-piperazine group in the target compound forms hydrogen bonds with active-site residues in PPARγ .
Biological Activity
2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid is a sulfonamide compound that has garnered attention due to its potential biological activity, particularly in the fields of oncology and immunology. This article provides a comprehensive review of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted benzoic acid core, with an ethyl-piperazine sulfonamide moiety. This unique structure is believed to contribute to its biological efficacy.
Structural Formula
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .
- Activation of NF-κB Pathway : Some studies suggest that derivatives can enhance NF-κB activity, which is vital for immune response modulation. This pathway's activation can lead to increased cytokine production, enhancing the immune response against tumors .
- Antiviral Properties : There are indications that sulfonamide derivatives exhibit antiviral activity against various viruses, potentially broadening the therapeutic applications of this compound .
Biological Activity Overview
Anticancer Activity
A study investigated the effects of similar sulfonamide compounds on various cancer cell lines. The results indicated that these compounds could selectively inhibit cancer cell growth while sparing normal cells. The mechanism involved HDAC inhibition leading to altered gene expression profiles conducive to apoptosis .
Immunomodulatory Effects
Another research effort focused on the role of this compound in enhancing immune responses. The activation of NF-κB was measured in human monocytic THP-1 cells treated with the compound, resulting in significant increases in pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in modulating biological activity. For instance, modifications on the piperazine ring or variations in the sulfonamide group can significantly affect potency and selectivity against target proteins like HDACs or viral enzymes .
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine ring | Alters binding affinity to target proteins |
| Variations in sulfonamide structure | Enhances or diminishes anticancer properties |
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A key step is the sulfonylation of the piperazine moiety. For example:
Sulfonyl Chloride Coupling : React 5-chloro-2-carboxybenzenesulfonyl chloride with 4-ethylpiperazine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Yield optimization may require temperature control (0–5°C during sulfonylation) .
Example Data: Similar compounds report yields of 60–75% under optimized conditions .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- IR : Confirm sulfonyl (1150–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d₆) shows piperazine protons as a multiplet (δ 2.4–3.1 ppm) and aromatic protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 373.8 (calculated for C₁₃H₁₆ClN₂O₄S).
- X-ray Crystallography : Resolve crystal structure using programs like ORTEP-III (e.g., space group P2₁/c for analogous benzoic acid derivatives) .
Q. What biological targets are associated with this compound?
- Methodological Answer : Screen against therapeutic targets using:
- Enzyme Assays : Test inhibition of carbonic anhydrase or phosphodiesterase isoforms (IC₅₀ values in µM range, based on sulfonamide bioactivity) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors like serotonin or dopamine transporters (KD ~1–10 µM for related piperazine sulfonamides) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use ¹³C-labeled intermediates to resolve overlapping signals in crowded spectral regions .
- Case Study : A 2023 study resolved conflicting IR peaks for a similar sulfonamide by correlating DFT-computed vibrational modes with experimental data .
Q. What strategies optimize yield in multi-step synthesis?
- Methodological Answer :
- Reaction Engineering : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side reactions .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity in biphasic systems .
- Data-Driven Optimization : Design of experiments (DoE) models (e.g., Box-Behnken) to identify critical factors (temperature, stoichiometry) .
Q. How to design experiments to study the compound’s binding mechanism with biological targets?
- Methodological Answer :
- Biophysical Techniques :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-enzyme interactions .
- Molecular Dynamics (MD) Simulations : Map sulfonyl-piperazine interactions with active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .
- Mutagenesis Studies : Replace key amino acids (e.g., Thr199 in carbonic anhydrase) to validate binding hypotheses .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions across studies (e.g., pH, buffer composition). For example, IC₅₀ values for sulfonamides vary by >50% between Tris-HCl and phosphate buffers .
- Control Experiments : Test compound stability under assay conditions (e.g., HPLC monitoring for degradation) .
Structural and Functional Insights
Q. What computational tools predict the compound’s reactivity and stability?
- Methodological Answer :
- Quantum Chemistry : Gaussian or ORCA for calculating frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolysis products (e.g., cleavage of sulfonamide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
